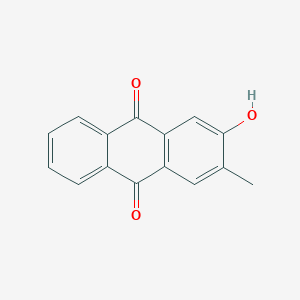

2-Hydroxy-3-methylanthraquinone

概要

説明

2-Hydroxy-3-methylanthraquinone is an anthraquinone derivative found in various plants, including Hedyotis diffusa. It is known for its vibrant color and has been studied for its potential therapeutic properties, particularly in cancer treatment .

準備方法

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methylanthraquinone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylphenol with phthalic anhydride, followed by cyclization and oxidation steps. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride and an oxidizing agent like potassium dichromate .

Industrial Production Methods: In industrial settings, the production of this compound often involves the extraction from plant sources like Hedyotis diffusa. The plant material is subjected to solvent extraction, followed by purification processes such as column chromatography to isolate the compound .

化学反応の分析

Types of Reactions: 2-Hydroxy-3-methylanthraquinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert it to hydroquinones, which have different chemical properties and applications.

Common Reagents and Conditions:

Oxidation: Potassium dichromate in acidic conditions.

Reduction: Sodium borohydride or hydrogenation using a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products:

Oxidation: Formation of 2-hydroxy-3-methyl-9,10-anthraquinone.

Reduction: Formation of 2-hydroxy-3-methyl-9,10-dihydroanthracene-9,10-dione.

Substitution: Various halogenated derivatives depending on the reagent used.

科学的研究の応用

Anticancer Properties

1. Inhibition of Lung Cancer Cells

Recent studies have demonstrated that HMA exhibits significant inhibitory effects on lung carcinoma cells. Research indicates that HMA can downregulate the interleukin-6 (IL-6)-induced JAK2/STAT3 signaling pathway, which is crucial for cancer cell proliferation and invasion. In vitro experiments showed that HMA treatment led to increased apoptosis and decreased colony formation in A549 lung cancer cells, suggesting its potential as a therapeutic agent in lung cancer management .

2. Effects on Hepatocellular Carcinoma (HCC)

HMA has also been investigated for its effects on hepatocellular carcinoma (HepG2) cells. The compound was found to induce apoptosis and inhibit cell proliferation through the SIRT1/p53 pathway. The half-maximal inhibitory concentration (IC50) values were determined to be 126.3, 98.6, and 80.55 μM at 24, 48, and 72 hours, respectively. Notably, HMA treatment increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins, indicating its potential role in liver cancer therapy .

3. Modulation of Leukemia Cells

HMA has shown efficacy in enhancing apoptosis in leukemia cells (U937) by modulating the mitogen-activated protein kinase (MAPK) pathway. The compound activates p-p38MAPK while reducing phosphorylated extracellular signal-regulated kinase (p-ERK1/2), leading to significant apoptotic effects with an IC50 value of 66 μM .

Diverse Applications Beyond Oncology

In addition to its anticancer applications, HMA is recognized for its potential use in other fields:

- Pharmaceuticals : As a natural compound derived from traditional Chinese medicine (e.g., Hedyotis diffusa), HMA is being explored for broader pharmaceutical applications due to its bioactive properties.

- Chemical Catalysis : Anthraquinones like HMA are utilized as catalysts in various chemical processes due to their redox potential .

Case Studies Overview

作用機序

The mechanism by which 2-Hydroxy-3-methylanthraquinone exerts its effects involves several molecular targets and pathways:

Apoptosis Induction: It induces apoptosis in cancer cells by modulating mitogen-activated protein kinase pathways, specifically by decreasing phosphorylation of ERK1/2 and increasing phosphorylation of p38MAPK.

DNA Damage Repair Inhibition: In osteosarcoma cells, it inhibits homologous recombination repair through the MYC-CHK1-RAD51 pathway, mediated by the PI3K/AKT signaling pathway.

類似化合物との比較

2-Hydroxy-3-methylanthraquinone is unique among anthraquinones due to its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties. Similar compounds include:

- 2-Hydroxy-1-methoxy-3-methylanthraquinone

- 1-Hydroxy-2-methylanthraquinone

- 2-Hydroxy-3-(hydroxymethyl)anthraquinone

- 1,2-Dihydroxy-3-methyl-anthracene-9,10-dione

- Rubiadin and its derivatives .

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

生物活性

2-Hydroxy-3-methylanthraquinone (2-Hydroxy-3-MA) is a naturally occurring anthraquinone derivative primarily isolated from the plant Hedyotis diffusa Willd. This compound has garnered significant attention due to its diverse biological activities, particularly in cancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀O₃ |

| Molecular Weight | 238.238 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 439.7 ± 34.0 °C |

| Flash Point | 233.8 ± 22.2 °C |

| CAS Number | 17241-40-6 |

This compound exhibits its biological effects through several mechanisms:

- Inhibition of Protein Tyrosine Kinases : It has been shown to inhibit protein tyrosine kinases such as v-src and pp60src, which are crucial in cell signaling pathways related to growth and proliferation .

- Induction of Apoptosis : The compound promotes apoptosis in various cancer cell lines, including HepG2 (hepatocellular carcinoma) and U937 (leukemic) cells. This is achieved through the activation of caspases and modulation of the Fas/FasL pathway .

- Inhibition of Cell Invasion : Studies indicate that this compound inhibits the invasion of cancer cells by targeting nicotinamide adenine dinucleotide phosphate (NADPH) oxidase activity, which is involved in reactive oxygen species (ROS) production .

Anticancer Effects

Numerous studies have documented the anticancer properties of this compound:

- HepG2 Cells : In HepG2 cells, treatment with this compound resulted in significant growth arrest and apoptosis at concentrations around 55 μM .

- U937 Cells : In U937 cells, it was found that this compound enhances apoptosis through MAPK pathway modulation, indicating its potential as an anti-leukemic agent .

- THP-1 Cells : The compound also induces apoptosis via activation of caspase-8 in THP-1 cells, further supporting its role in targeting leukemic cells .

Other Biological Activities

Beyond its anticancer effects, research has suggested additional biological activities:

- Antimicrobial Activity : Some studies indicate potential antimicrobial properties, although detailed investigations are still required to fully elucidate this aspect.

Case Studies

Several case studies highlight the effectiveness of this compound in cancer treatment:

- Study on HepG2 Cells : Shi et al. (2008) demonstrated that treatment with this compound led to increased apoptosis and decreased cell viability in HepG2 cells, suggesting its potential as a therapeutic agent for liver cancer .

- Leukemic Cell Study : A study focusing on U937 cells showed that this compound significantly increased apoptotic markers and decreased cell proliferation, providing evidence for its use in leukemia therapies .

特性

IUPAC Name |

2-hydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c1-8-6-11-12(7-13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJHIYAJJKOFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447312 | |

| Record name | 2-Hydroxy-3-methylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17241-40-6 | |

| Record name | 2-Hydroxy-3-methylanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17241-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-methylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and spectroscopic data for 2-Hydroxy-3-methylanthraquinone?

A1: this compound (also known as 2-hydroxy-3-methyl-9,10-anthracenedione) has the molecular formula C15H10O3 and a molecular weight of 238.24 g/mol. Spectroscopic data, including 1H and 13C NMR, can be found in various publications researching its isolation and characterization, such as the study on Hedyotis diffusa standardization.

Q2: Where is this compound naturally found?

A2: this compound is a naturally occurring anthraquinone found in various plant species. It has been isolated from the heartwood of Tabebuia avellanedae , the rhizome of Adina pilulifera , and Morinda officinalis How. . It is also notably present in Hedyotis diffusa, a plant traditionally used for its medicinal properties.

Q3: What are the known biological activities of this compound?

A3: Research indicates that this compound exhibits various biological activities, including:

- Hypoglycemic activity: Studies suggest potential benefits in managing diabetes.

- Anti-tumor activity: It has demonstrated growth inhibition against various cancer cell lines, including SPC-1-A, Bcap37, and HepG2, potentially through inducing apoptosis.

- Inhibition of Src tyrosine kinase: This activity suggests possible implications for cancer treatment.

Q4: How does this compound exert its anti-tumor effects?

A4: Research suggests several mechanisms for the anti-tumor activity of this compound:

- Induction of apoptosis: It has been shown to trigger apoptosis in human leukemic cell lines (U937 and THP-1) and osteosarcoma cells.

- Modulation of MAPK pathways: This modulation has been implicated in its apoptosis-inducing effects in U937 cells.

- Inhibition of homologous recombination repair: This mechanism has been observed in osteosarcoma cells and is mediated through the MYC-CHK1-RAD51 axis.

- Regulation of IL-6-induced JAK2/STAT3 pathway: This pathway is involved in the inhibition of lung carcinoma cells.

Q5: Can this compound be used for developing electrochemical sensors?

A5: Yes, this compound's electrochemical properties make it suitable for developing sensors. Research has explored its use in a reduced graphene oxide (RGO) and multi-walled carbon nanotube (CNT) composite sensor for detecting the compound itself. This sensor demonstrated good electrocatalytic activity and sensitivity towards this compound, indicating its potential for analytical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。